molecular formula C25H29N3O5 B14991554 N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B14991554
M. Wt: 451.5 g/mol
InChI Key: QTXGIAJTQFASAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, three methoxy groups, and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with cyclohexylamine under dehydrating conditions to form N-cyclohexyl-3,4,5-trimethoxybenzamide.

    Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the benzamide core with the 1,2,4-oxadiazole moiety using a suitable linker, such as a methylene group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 3,4,5-trimethoxybenzoic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can be employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may inhibit or modulate the activity of certain proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3,4,5-trimethoxybenzamide: Lacks the 1,2,4-oxadiazole moiety.

    3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the cyclohexyl group.

    N-cyclohexyl-3,4,5-trimethoxy-N-[(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl]benzamide: Contains an additional methoxy group on the phenyl ring.

Uniqueness

N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its benzamide core, cyclohexyl group, methoxy groups, and 1,2,4-oxadiazole moiety. This unique structure may impart specific biological activities and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-cyclohexyl-3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C25H29N3O5/c1-30-20-14-18(15-21(31-2)23(20)32-3)25(29)28(19-12-8-5-9-13-19)16-22-26-24(27-33-22)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,19H,5,8-9,12-13,16H2,1-3H3

InChI Key

QTXGIAJTQFASAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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